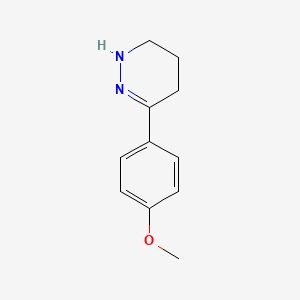

3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1,4,5,6-tetrahydropyridazine |

InChI |

InChI=1S/C11H14N2O/c1-14-10-6-4-9(5-7-10)11-3-2-8-12-13-11/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

IUQIBSUGVWFPTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine generally involves:

- Formation of the aryl-substituted pyridazine or pyridine intermediate.

- Functional group transformations such as methylation or reduction.

- Cyclization to form the tetrahydropyridazine ring.

Several approaches have been reported in the literature, including Suzuki coupling for arylation, followed by reduction and cyclization steps.

Suzuki Coupling for Arylation of Pyridazine Precursors

One common method to introduce the 4-methoxyphenyl substituent at the 3-position of the pyridazine ring involves Suzuki coupling:

- Starting materials: 3-bromopyridazine or 3-bromopyridine derivatives and 4-methoxyphenyl boronic acid.

- Catalyst: Bis(triphenylphosphine)palladium(II) dichloride.

- Base: Potassium carbonate.

- Solvent: Mixed toluene and water (1:1).

- Conditions: Reflux overnight.

This reaction yields 3-(4-methoxyphenyl)pyridazine derivatives, confirmed by aromatic proton peaks in ^1H NMR at 6.9–7.8 ppm.

N-Methylation and Reduction to Tetrahydropyridazine

Following arylation, the pyridazine intermediate undergoes:

- N-Methylation: Using methyl iodide in acetone at room temperature to form pyridinium salts.

- Reduction: Sodium borohydride in methanol at room temperature reduces the pyridinium salts to the corresponding 1,4,5,6-tetrahydropyridazine derivatives.

This two-step process typically takes 3–4 hours for each step and yields the desired tetrahydropyridazine compounds as oils or crystalline solids, characterized by NMR, LC/MS, FTIR, and elemental analysis.

Microwave-Assisted Cyclization and Thionation

An alternative and efficient method involves microwave-assisted synthesis:

- Cyclization: Equimolar amounts of appropriate starting materials (e.g., ammonium acetate, aryl-substituted ketoesters) are irradiated in a microwave reactor at controlled temperature (~100 °C) for 10 minutes.

- Thionation: Conversion of 6-oxo derivatives to 6-thioxo derivatives using Lawesson’s reagent under microwave irradiation in xylene solvent.

This method offers high yields (78–92%) and reduces reaction time and solvent usage, providing environmentally cleaner conditions.

Detailed Experimental Data and Yields

Mechanistic Insights and Reaction Optimization

- Suzuki coupling is facilitated by the palladium catalyst enabling the formation of the C–C bond between the pyridazine ring and the 4-methoxyphenyl group.

- N-Methylation proceeds via nucleophilic attack of methyl iodide on the nitrogen atom, forming a pyridinium salt intermediate.

- Reduction with sodium borohydride selectively reduces the pyridinium salt to the tetrahydropyridazine ring without affecting the aromatic substituent.

- Microwave-assisted methods significantly accelerate reaction rates by efficient energy transfer, improving yields and reducing solvent use.

- Thionation with Lawesson’s reagent replaces the 6-oxo group with a 6-thioxo group, which can influence biological activity and conformational properties.

Chemical Reactions Analysis

Cyclization and Ring Expansion Reactions

The tetrahydropyridazine scaffold undergoes cyclization under acidic or nucleophilic conditions. For example:

-

Hydrazine-mediated cyclization : Reaction with hydrazines (e.g., phenylhydrazine) in glacial acetic acid yields pyrazolines or pyridazinones (Table 1) . The reaction pathway depends on substituents and conditions:

-

Pyrazolines form via conjugate addition to the α,β-unsaturated carbonyl system.

-

Pyridazinones result from elimination and subsequent cyclization.

-

Table 1: Reaction outcomes with hydrazines

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 6-Nitrophenyl derivative | BF₃·Et₂O, HOAc, reflux | Pyridazinone | 87 |

| 3,4,5-Trimethoxyphenyl | BF₃·Et₂O, EtOH, reflux | Pyrazoline | 91 |

Thionation of Carbonyl Groups

When a carbonyl group is present at the 6-position, thionation using Lawesson’s reagent (LR) converts it to a thioxo derivative (Figure 1) . Microwave-assisted synthesis in xylene achieves yields >90%:

Figure 1: Thionation of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylates to thioxo analogs .

Redox Reactions

-

Oxidation : The tetrahydropyridazine ring can dehydrogenate to form aromatic pyridazine derivatives under catalytic hydrogenation or with oxidizing agents like DDQ .

-

Reduction : Sodium borohydride selectively reduces imine bonds while preserving the methoxyphenyl group .

Nucleophilic Additions

The electron-deficient pyridazine ring undergoes nucleophilic attack at the α-position to nitrogen. For example:

-

Grignard reagents add to the C-3 position, forming alkylated derivatives .

-

Amines participate in conjugate addition, enabling the synthesis of fused bicyclic systems .

Acid-Catalyzed Rearrangements

In the presence of p-toluenesulfonic acid (PTSA), tetrahydropyridazines undergo Wagner-Meerwein shifts or ring contractions. For instance, heating with paraformaldehyde in acetonitrile induces cyclization to form tricyclic structures .

Key Research Findings

Scientific Research Applications

It appears that the exact compound "3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine" was not found in the provided search results. However, the search results do provide information on tetrahydropyridines and tetrahydropyridazines, which are related compounds, and their applications.

Tetrahydropyridines (THPs)

Tetrahydropyridines (THPs) are pyridine ring systems that appear in both natural products and synthetic compounds and possess a range of pharmacological properties .

Applications of Tetrahydropyridines:

- Pharmacological Properties: THPs have demonstrated a variety of pharmacological properties, including acting as dopamine-2 receptor agonists. For example, Droperidol, a THP, is used for sedation, and as an antipsychotic, antiemetic, and migraine remedy .

- Other Properties: THP derivatives have demonstrated antioxidant, antimicrobial, antibacterial, anticancer, and anti-inflammatory properties. They can also act as selective serotonin reuptake inhibitors (SSRIs) and acetylcholinesterase inhibitors .

- Neurotrophic Effects: Some anti-Parkinsonian agents, such as pramipexole (PPX) and ropinirole (ROP), are reported to have neuroprotective properties. Studies suggest that D3 dopamine receptor-preferring agonists exert neurotrophic effects on dopamine neurons by modulating the production of endogenous glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), which may contribute to their neuroprotection .

Tetrahydropyridazines

Tetrahydropyridazines are another class of heterocyclic compounds with a variety of applications. One specific derivative, 6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, is a research compound with a molecular formula of C14H16N2O3.

Potential Applications of Tetrahydropyridazine Derivatives:

- Anticancer Activity: Research indicates that tetrahydropyridazine derivatives can exhibit anticancer properties. Studies on related compounds suggest they can reduce the invasive behavior of cancer cells, indicating potential use as anticancer agents.

- Enzyme Inhibition: Tetrahydropyridazine derivatives may act as inhibitors of certain enzymes involved in metabolic pathways.

- Receptor Modulation: These compounds could modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Table of Biological Activity of Tetrahydropyridazine Derivatives (as mentioned in search result 5):

| Compound | Activity |

|---|---|

| This compound | Inhibitory effects on cancer cell invasion |

| Related tetrahydropyridazine derivatives | Cytotoxicity against various cancer cell lines |

Case Study (as mentioned in search result 5):

A study evaluated the efficacy of several tetrahydropyridazine derivatives in reducing the proliferation of HT 1080 fibrosarcoma cells. The results indicated a significant decrease in cell viability at certain concentrations, suggesting that structural modifications could enhance bioactivity.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Observations :

- Substituent Position : The 4-methoxyphenyl group at C3 in the target compound contrasts with the trifluoromethylphenyl group in the fluorinated analogue, which may improve metabolic stability and target affinity .

- Biological Activity : GS4071-like derivatives (e.g., Compounds 15 and 19) prioritize neuraminidase inhibition, whereas PDE IV inhibitors (e.g., ) target inflammatory pathways.

Physicochemical Properties

| Property | 3-(4-Methoxyphenyl)-THP | 6-Oxo-1-(3-CF3-phenyl)-THP | 3-Tetrazolyl-THP |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~3.1 (fluorine contribution) | ~1.8 (polar) |

| Solubility (aq.) | Moderate | Low | High |

| Metabolic Stability | Moderate | High | Moderate |

Notes: Fluorinated analogues (e.g., ) exhibit higher LogP and stability, while tetrazolyl derivatives (e.g., ) prioritize aqueous solubility.

Biological Activity

3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound belongs to the class of tetrahydropyridazines and features a methoxyphenyl substituent. Its chemical structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of tetrahydropyridazine exhibit significant anticancer properties. For instance, a study highlighted that certain pyridazine derivatives could inhibit IL-1β production in HL-60 cells stimulated with lipopolysaccharide, suggesting a potential mechanism for anti-inflammatory and anticancer activity .

Neuroprotective Effects

3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine has shown promise in neuroprotection. A related compound was found to ameliorate dopaminergic neurodegeneration by inhibiting the STAT3 pathway and reducing inflammation in cellular models . This suggests that similar derivatives may also provide protective effects against neurodegenerative diseases.

Antimicrobial Properties

Pyridazine derivatives have been recognized for their antimicrobial activities. The presence of the methoxy group in the structure enhances the interaction with microbial targets, leading to increased efficacy against various pathogens .

The biological activity of 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds within this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

- Anti-inflammatory Pathways : They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Cellular Signaling Modulation : The ability to influence signaling pathways such as MAPK and STAT3 indicates potential for therapeutic applications in cancer and neurodegenerative disorders .

Case Studies

Several studies have investigated the biological activities of tetrahydropyridazine derivatives:

- Study 1 : A derivative was tested for its ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability at concentrations above 10 µM .

- Study 2 : In a neuroprotection model using MPTP-induced toxicity in neuronal cells, treatment with a related compound resulted in a 63% recovery of cell viability compared to untreated controls .

Comparative Efficacy Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Route 1 : Use a diazenyl coupling approach with 4-methoxyphenyl precursors. For example, adapt protocols from Meneghetti et al. (2008), who synthesized analogous tetrahydropyridazine derivatives via nucleophilic substitution under anhydrous conditions with NaH as a base .

- Route 2 : Cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by methoxy-group introduction via palladium-catalyzed cross-coupling (similar to strategies in Alam et al., 2014) .

- Optimization :

- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling efficiency.

- Temperature control : Maintain 60–80°C to prevent side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- IR spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve conformational details (if single crystals are obtainable via slow evaporation in DCM/hexane) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the electronic properties or biological targets of this compound?

- Methodology :

- DFT calculations : Use Gaussian 09/B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, predicting reactivity .

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. For example, align with studies on pyridazine derivatives targeting platelet aggregation .

- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) for lead optimization.

Q. What strategies are recommended for resolving contradictory data in pharmacological studies involving this compound?

- Methodology :

- Dose-response reevaluation : Conduct in vitro assays (e.g., IC₅₀ determination) across multiple concentrations to rule out non-linear effects .

- Off-target screening : Use high-throughput platforms (e.g., CEREP panel) to identify confounding interactions.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to minimize Type I errors. Cross-validate findings in in vivo models (e.g., rodent hypertension assays) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of 3-(4-Methoxyphenyl)-1,4,5,6-tetrahydropyridazine derivatives?

- Methodology :

- Scaffold modification : Introduce substituents at positions 2 and 6 (e.g., halogens, methyl groups) to probe steric/electronic effects .

- Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical binding motifs.

- In vitro validation : Test analogues in enzyme inhibition assays (e.g., PDE3 for cardiotonic activity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or biological activities of this compound?

- Methodology :

- Reproducibility checks : Replicate experiments with strict adherence to published protocols (e.g., solvent purity, inert atmosphere).

- Meta-analysis : Compare datasets across studies (e.g., Meneghetti et al. vs. Alam et al.) to identify methodological outliers .

- Advanced characterization : Use LC-MS to detect trace impurities (<1%) that may skew bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.